![molecular formula C28H25FN2O3 B11179926 10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11179926.png)
10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a methoxyphenyl group, and a hexahydro-dibenzo diazepinone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the use of acetophenone and iodine in DMSO, followed by the addition of 2-aminobenzyl alcohol and DMS. The reaction is carried out at elevated temperatures, typically around 100°C, and monitored by TLC. The product is then purified by column chromatography to yield the desired compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl and methoxyphenyl groups.
Cyclization: It can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include iodine, DMSO, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may interact with DNA or proteins, affecting their function and leading to biological effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds to 10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepin-1-ones and related structures such as benzo[b]furo[3,4-e][1,4]diazepin-1-ones These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C28H25FN2O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)-6-(4-methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25FN2O3/c1-17-15-23-26(25(32)16-17)27(18-9-13-21(34-2)14-10-18)31(24-6-4-3-5-22(24)30-23)28(33)19-7-11-20(29)12-8-19/h3-14,17,27,30H,15-16H2,1-2H3 |
InChI Key |
IZFNPODHYWCNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC)C(=O)C1 |
Origin of Product |
United States |
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